molecular formula C19H19ClN4O2 B5440395 (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE

Cat. No.: B5440395
M. Wt: 370.8 g/mol
InChI Key: UZUORBWDGKFBMO-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a chlorinated pyrazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated pyrazole and methoxyphenyl intermediates, which are then coupled through a series of reactions including condensation and cyclization. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace specific atoms or groups with different ones, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In industry, this compound is utilized in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE stands out due to its unique combination of functional groups and structural motifs. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]-1-(2,5-dimethylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-13-8-17(23(2)22-13)18(25)6-4-14-5-7-19(26-3)15(9-14)11-24-12-16(20)10-21-24/h4-10,12H,11H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUORBWDGKFBMO-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3C=C(C=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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